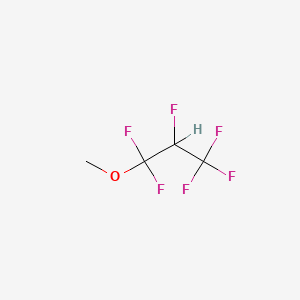

1,1,2,3,3,3-Hexafluoropropyl methyl ether

Descripción general

Descripción

1,1,2,3,3,3-Hexafluoropropyl methyl ether is a fluorinated ether compound with the molecular formula C4H4F6O. It is a colorless to almost colorless liquid with a boiling point of approximately 53°C and a density of 1.419 g/cm³ . This compound is known for its high chemical stability and low reactivity, making it useful in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,2,3,3,3-Hexafluoropropyl methyl ether can be synthesized through the reaction of methanol with hexafluoropropylene. The reaction typically involves the use of a base such as sodium methoxide to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the fluorination of appropriate precursors followed by purification steps to achieve high purity levels. The process may include distillation and other separation techniques to remove impurities and obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1,1,2,3,3,3-Hexafluoropropyl methyl ether primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound relatively inert to oxidation and reduction reactions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

Aplicaciones Científicas De Investigación

Metabolic Studies

HFPME has been utilized in metabolic studies involving rat and human liver microsomes. These studies investigate the role of cytochrome P450 2E1 in the metabolism of HFPME. Such research is crucial for understanding how this compound interacts with biological systems and its potential effects on human health .

Ozone-Depleting Alternatives

HFPME serves as an alternative to hydrochlorofluorocarbons (HCFCs), which are known to deplete the ozone layer. Its use in various applications can help mitigate environmental impacts associated with traditional ozone-depleting substances .

Anesthetic Development

The compound is also significant in the development of inhalation anesthetics. It has been noted for its potential as a safer alternative to existing anesthetics due to its lower toxicity profile and reduced pungency compared to other agents like desflurane and isoflurane .

Case Study 1: Metabolism Investigation

In a study published in Drug Metabolism and Disposition, researchers explored the metabolic pathways of HFPME using liver microsomes from rats and humans. The study highlighted the involvement of cytochrome P450 enzymes in the metabolism of HFPME, indicating potential implications for drug interactions and toxicity .

Case Study 2: Environmental Impact Assessment

A comparative analysis was conducted to assess the environmental impact of HFPME as an alternative to HCFCs. The findings suggested that HFPME has a significantly lower ozone depletion potential (ODP) compared to traditional HCFCs, making it a viable option for industries seeking environmentally friendly solvents .

Mecanismo De Acción

The mechanism of action of 1,1,2,3,3,3-hexafluoropropyl methyl ether involves its interaction with molecular targets through its ether functionality. The compound’s stability and low reactivity are attributed to the presence of multiple fluorine atoms, which create a strong electron-withdrawing effect. This effect reduces the compound’s susceptibility to nucleophilic attack, making it an ideal solvent and reagent in various chemical processes .

Comparación Con Compuestos Similares

1,1,1,3,3,3-Hexafluoroisopropyl methyl ether (HFE-7100): This compound is also a fluorinated ether with similar chemical properties but differs in its molecular structure.

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether (HFE-7500): Another fluorinated ether, known for its use in specialized industrial applications.

Uniqueness: 1,1,2,3,3,3-Hexafluoropropyl methyl ether is unique due to its specific molecular structure, which provides a balance of chemical stability and reactivity. This makes it particularly useful in applications where a stable, non-reactive solvent is required .

Actividad Biológica

1,1,2,3,3,3-Hexafluoropropyl methyl ether (HME) is a fluorinated ether with the molecular formula . Its unique chemical structure imparts distinct biological activities and metabolic pathways. This article explores the biological activity of HME, focusing on its metabolism, cellular effects, and potential toxicological implications.

Metabolism and Pharmacokinetics

The primary metabolic pathway of HME involves cytochrome P450 2E1 (CYP2E1), which plays a crucial role in its biotransformation. Studies have shown that HME is metabolized in both rat and human liver microsomes, leading to the formation of several metabolites including inorganic fluoride and formaldehyde. The metabolic process can be summarized as follows:

| Metabolite | Formation Mechanism |

|---|---|

| Inorganic Fluoride | Produced via CYP2E1-mediated oxidation |

| Formaldehyde | Resulting from further oxidation of HME |

| 2,3,3,3-Tetrafluoropropionic Acid | A secondary product from the metabolic pathway |

The activity of CYP2E1 can be influenced by various factors such as enzyme induction or inhibition through substances like ethanol or diethyldithiocarbamate. Increased CYP2E1 activity leads to higher rates of fluoride production from HME .

Cellular Effects

HME has been observed to influence various cellular processes:

- Cell Signaling Pathways : The compound affects signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : Exposure to HME can alter the expression levels of genes involved in detoxification and stress responses.

- Metabolic Activity : The interaction with CYP2E1 not only facilitates its own metabolism but also impacts the metabolism of co-administered drugs or xenobiotics.

In laboratory settings, the temporal effects of HME exposure indicate that its influence on cellular functions may vary over time due to changes in stability and degradation rates .

Toxicological Implications

While HME serves various industrial applications as a solvent and chemical intermediate, its biological activity raises concerns regarding toxicity:

- Acute Toxicity : Laboratory studies have demonstrated that high doses of HME can lead to acute toxicity characterized by metabolic acidosis and potential renal impairment.

- Chronic Effects : Long-term exposure may result in chronic health effects; however, current evidence suggests that chronic exposure does not lead to significant adverse health outcomes as classified under European chemical directives .

Case Studies

Several case studies have explored the biological activity of HME:

- Study on Hepatic Metabolism : A study involving rat liver microsomes highlighted the role of CYP2E1 in metabolizing HME. The researchers found that pre-treatment with ethanol significantly increased fluoride production, demonstrating the enzyme's pivotal role in HME metabolism .

- Toxicological Assessment : A comprehensive assessment indicated that while acute exposure poses risks, chronic exposure levels typically encountered in industrial settings are unlikely to result in severe health effects .

Propiedades

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c1-11-4(9,10)2(5)3(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMXTDVNDDDCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959148 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-34-3 | |

| Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO51Z7KN9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of 1,1,2,3,3,3-Hexafluoropropyl methyl ether in the liver?

A: Research indicates that this compound is primarily metabolized by the cytochrome P450 2E1 enzyme (CYP2E1) in both rat and human livers. [] This metabolic process results in the formation of inorganic fluoride, formaldehyde, and 2,3,3,3-Tetrafluoropropionic acid. [] The rate of metabolism is directly proportional to the concentration of CYP2E1 in the liver. []

Q2: What is the significance of CYP2E1 in the metabolism of this compound?

A: CYP2E1 plays a crucial role in the metabolism of this compound. Studies using rat liver microsomes showed that inducing CYP2E1 activity through pretreatments like pyridine and ethanol significantly increased the rate of fluoride formation from the compound. [] Conversely, inhibiting CYP2E1 with diethyldithiocarbamate significantly reduced fluoride production. [] This highlights the central role of CYP2E1 in the compound's metabolic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.